molecular formula C27H24N4O2S B2873908 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189507-86-5

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2873908
CAS No.: 1189507-86-5
M. Wt: 468.58
InChI Key: KCAFEPATXXXYET-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a tricyclic core fused with a pyrimidine ring. Key structural features include:

  • An 8-methyl substituent on the indole moiety, which may enhance steric stability and metabolic resistance.
  • A 4-oxo group in the pyrimidine ring, a common pharmacophore in kinase inhibitors and enzyme modulators.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-18-11-12-23-22(13-18)25-26(27(33)30(17-28-25)15-19-7-4-3-5-8-19)31(23)16-24(32)29-20-9-6-10-21(14-20)34-2/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAFEPATXXXYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as benzylamine and methyl isocyanate can be used under controlled conditions to facilitate this cyclization.

    Functional Group Modifications: Subsequent steps involve the introduction of the benzyl and methyl groups at specific positions on the pyrimidoindole core. This can be achieved through alkylation reactions using reagents like benzyl bromide and methyl iodide.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 3-(methylthio)phenylacetic acid to form the desired acetamide derivative. This reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a pyrimidoindole structure, drawing significant interest in medicinal chemistry for its potential biological activities and applications in drug development.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as benzylamine and methyl isocyanate can be used under controlled conditions to facilitate this cyclization.
  • Functional Group Modifications: Subsequent steps involve the introduction of the benzyl and methyl groups at specific positions on the pyrimidoindole core. This can be achieved through alkylation reactions using reagents like benzyl bromide and methyl iodide.

CDK2 Inhibitors
The compound may act as a CDK2 inhibitor . Research indicates that pyrazole, pyrimidine, and related derivatives demonstrate anticancer effects . Several pyrazolo-pyrimidine derivatives have been synthesized and assessed for their antitumor activities, with some demonstrating potent inhibitory activity against CDK2/cyclin E . Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, suggesting a mechanism for their action against cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name / ID R1 (Position 3) R2 (Position 8) Side Chain (Position 2/5) Key Modifications Biological Activity Reference
Target Compound 3-Benzyl 8-Methyl N-(3-(methylthio)phenyl)acetamide Methylthio group on phenyl ring Hypothesized TLR4 or kinase modulation
Compound 27 () Phenyl None N-Isopentyl thioacetamide Thioether linkage, aliphatic chain TLR4 ligand (EC50: ~1–10 μM)
Compound 32 () Phenyl None N-tert-Butyl thioacetamide Bulky tert-butyl group Enhanced TLR4 selectivity
Compound 2-Chlorobenzyl 8-Methyl N-(2-fluorophenyl)acetamide Chlorine and fluorine substituents Unreported, likely improved membrane permeability
Compound Methyl None N-(4-trifluoromethoxy-phenyl)thioacetamide Trifluoromethoxy group, thioether linkage Unreported, high lipophilicity

Key Observations

Substituent Effects on Bioactivity: The 3-benzyl group in the target compound may enhance binding to hydrophobic pockets compared to phenyl or methyl groups in analogs . The 8-methyl group (shared with ’s compound) could reduce metabolic oxidation, improving pharmacokinetic stability . Methylthio vs.

Synthetic Approaches :

  • Analogs in were synthesized via HATU-mediated coupling and purified via reverse-phase chromatography, suggesting similar methods for the target compound .
  • The methylthio group in the target’s side chain may derive from precursors like 3-(methylthio)aniline, as seen in antimalarial compound syntheses .

Biological Implications :

  • TLR4-active analogs () exhibit EC50 values in the micromolar range, implying the target compound’s methylthio group could modulate TLR4 affinity or selectivity .
  • Antimalarial compounds with methylthio substituents () highlight the pharmacophoric relevance of sulfur-containing groups in parasitic enzyme inhibition .

Table 2: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (mg/mL)*
Target Compound C28H25N4O2S 481.59 4.2 0.03
Compound C26H21ClFN4O2 491.92 3.8 0.05
Compound C21H18F3N4O3S 479.45 4.5 0.02
Compound 27 () C24H23N4O2S 437.53 3.6 0.08

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